4,8-Diethoxyquinoline
Description
4,8-Diethoxyquinoline (CAS No. 161327-44-2) is a quinoline derivative substituted with ethoxy groups at the 4- and 8-positions of the heteroaromatic ring. Quinoline derivatives are widely studied for their biological activities and applications in medicinal chemistry, materials science, and catalysis. The ethoxy substituents in this compound contribute to its electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
161327-44-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.268 |
IUPAC Name |
4,8-diethoxyquinoline |
InChI |
InChI=1S/C13H15NO2/c1-3-15-11-8-9-14-13-10(11)6-5-7-12(13)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
GUAQWSCWQLVSIU-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC=C(C2=NC=C1)OCC |
Synonyms |
Quinoline, 4,8-diethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
The following table summarizes key structural, synthetic, and physicochemical properties of 4,8-diethoxyquinoline and related compounds:
Key Comparative Insights:
Substituent Effects on Reactivity: Chlorinated derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline, 2,4-dichloro-5,8-dimethoxyquinoline) exhibit higher electrophilicity compared to ethoxy- or methoxy-substituted analogs, making them reactive in cross-coupling reactions .
Physicochemical Properties: Methoxy-substituted quinolines (e.g., 4,6-dimethoxyquinoline) generally exhibit higher aqueous solubility than ethoxy analogs due to reduced hydrophobicity . Intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline) stabilize crystal packing, influencing melting points and solid-state behavior .
Synthetic Accessibility: Chlorinated quinolines are often synthesized via POCl₃-mediated chlorination of hydroxyl or methoxy precursors under reflux conditions . Ethoxy-substituted derivatives may require milder conditions (e.g., NaOEt in ethanol) to avoid over-substitution or side reactions .
Biological and Functional Relevance: Hydroxyquinolines (e.g., 8-hydroxyquinoline HCl) are notable for metal-chelating and antimicrobial activities . Dichloro-dimethoxyquinolines (e.g., 2,4-dichloro-5,8-dimethoxyquinoline) may serve as intermediates in antimalarial or anticancer drug synthesis, though safety data indicate acute toxicity risks .
Preparation Methods
Friedländer Annulation
The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. This method involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones. For 4,8-diethoxyquinoline, the synthesis would require regioselective ethoxylation of the starting materials:
-
Starting Materials :
-
4-Ethoxy-2-aminobenzaldehyde (precursor for the 4-ethoxy group)
-
3-Ethoxyacetophenone (precursor for the 8-ethoxy group)
-
-
Reaction Conditions :
-
Acidic (e.g., concentrated HCl) or basic (e.g., NaOH) catalysis at 80–120°C for 6–12 hours.
-
Solvents: Ethanol or acetic acid.
-
-
Mechanistic Insight :
The reaction proceeds via imine formation, followed by cyclodehydration to generate the quinoline ring. Ethoxy groups on both precursors ensure their incorporation at the 4- and 8-positions.
Challenges :
-
Limited commercial availability of ethoxylated starting materials.
-
Competing side reactions (e.g., over-alkylation) may reduce yields.
Skraup Cyclization
The Skraup reaction, utilizing glycerol, sulfuric acid, and aniline derivatives, is another classical approach. To introduce ethoxy groups, pre-ethoxylated aniline derivatives must be synthesized:
-
Step 1: Synthesis of 4-Ethoxyaniline
-
Step 2: Skraup Reaction
Regioselectivity :
The 8-ethoxy group arises from the meta-directing effect of the ethoxy substituent during cyclization.
Yield Considerations :
Skraup reactions typically yield 40–60% for ethoxylated quinolines due to side product formation.
Post-Functionalization of Quinoline Intermediates
Direct O-Ethylation of Dihydroxyquinoline
A two-step strategy involving initial synthesis of 4,8-dihydroxyquinoline followed by ethylation:
-
Step 1: Preparation of 4,8-Dihydroxyquinoline
-
Step 2: Ethylation of Hydroxy Groups
Limitations :
-
Incomplete ethylation may necessitate chromatographic purification.
-
Acidic conditions during Skraup or Friedländer steps may hydrolyze ethoxy groups.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving yields and regioselectivity:
-
Ethylation of 4,8-Dihydroxyquinoline :
Advantages :
-
Reduced reaction time (minutes vs. hours).
-
Higher purity due to minimized side reactions.
Transition-metal catalysis enables selective introduction of ethoxy groups at specific positions:
-
Buchwald-Hartwig Amination (Adapted for Ethers) :
Mechanism :
Oxidative addition of Pd(0) to the C-Br bond, followed by ethanol coordination and reductive elimination.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedländer Annulation | Ethoxylated benzaldehydes | HCl/NaOH | 30–50 | Atom-economical, one-pot synthesis | Limited precursor availability |
| Skraup Cyclization | 4-Ethoxyaniline | H₂SO₄, nitrobenzene | 40–60 | Scalable for bulk synthesis | Harsh conditions, low regioselectivity |
| Post-Functionalization | 4,8-Dihydroxyquinoline | Ethyl bromide, K₂CO₃ | 50–70 | High regiocontrol | Multi-step, purification challenges |
| Microwave Synthesis | 4,8-Dihydroxyquinoline | Ethyl iodide, microwave | 70–85 | Rapid, high efficiency | Specialized equipment required |
| Pd-Catalyzed Coupling | 4,8-Dibromoquinoline | Pd(OAc)₂, Cs₂CO₃ | ~60 | Precise position control | Costly catalysts, inert conditions |
Critical Challenges and Optimization Strategies
Regioselective Ethoxylation
-
Ortho/Meta Directors : Electron-donating ethoxy groups direct subsequent substitutions to specific positions. Computational modeling (DFT) predicts favorable sites for electrophilic attack.
-
Protecting Groups : Temporary protection of reactive sites (e.g., using acetyl groups) prevents unwanted side reactions during ethylation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,8-Diethoxyquinoline in academic research?
- Methodological Answer : The most common route involves nucleophilic substitution of 4,8-dichloroquinoline with ethoxide ions (generated from sodium ethoxide and ethanol). Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For instance, anhydrous ethanol at reflux (78–80°C) for 12–24 hours under nitrogen achieves ~65% yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies ethoxy (C-O-C) stretches at 1100–1250 cm⁻¹ and quinoline ring vibrations (C=C/C=N) at 1500–1600 cm⁻¹ .
- ¹H and ¹³C NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂ in ¹H NMR) and distinct quinoline carbon signals (e.g., C-2 at δ 150–155 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 217 (C₁₃H₁₅NO₂) with fragmentation patterns confirming substituent positions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential decomposition into toxic gases (e.g., NOₓ) .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high regioselectivity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions, improving substitution at the 4- and 8-positions .
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30–40% .
- Kinetic Monitoring : Use TLC (silica gel, hexane/ethyl acetate 8:2) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .
Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare bioactivity under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Purity Verification : Use HPLC to confirm compound integrity (>98% purity) before biological testing .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, accounting for outliers via Cochrane’s Q-test .
Q. How can researchers investigate the catalytic role of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates (e.g., Suzuki-Miyaura coupling) with/without this compound to quantify catalytic efficiency .
- Isotope Labeling : Use deuterated substrates to trace hydrogen transfer pathways via ²H NMR .
- Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and electron-density changes at quinoline substituents .
Q. What analytical approaches validate the purity of this compound in complex matrices?
- Methodological Answer :
- HPLC-DAD/ELSD : Employ reverse-phase chromatography (C18 column) with diode-array detection (DAD) for UV-active impurities or evaporative light scattering detection (ELSD) for non-UV components .
- GC-MS with Derivatization : Convert residual solvents or byproducts into volatile derivatives (e.g., silylation) for enhanced sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
